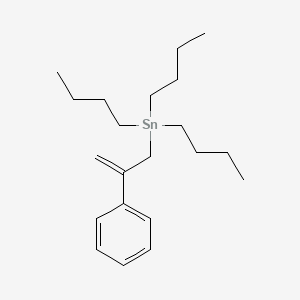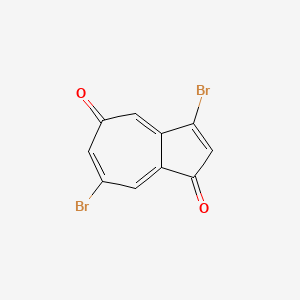
1,5-Azulenedione, 3,7-dibromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Azulenedione, 3,7-dibromo- is a chemical compound with the molecular formula C10H4Br2O2 It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color The compound is characterized by the presence of two bromine atoms at the 3 and 7 positions and two ketone groups at the 1 and 5 positions on the azulene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Azulenedione, 3,7-dibromo- typically involves the bromination of 1,5-azulenedione. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 7 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for 1,5-Azulenedione, 3,7-dibromo- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated bromine addition systems, and efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
1,5-Azulenedione, 3,7-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted azulenedione derivatives.
科学的研究の応用
1,5-Azulenedione, 3,7-dibromo- has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It may be used in the development of dyes, pigments, and other materials due to its aromatic properties.
作用機序
The mechanism of action of 1,5-Azulenedione, 3,7-dibromo- involves its interaction with molecular targets through its bromine and ketone functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific biological context. The compound’s aromatic structure also allows it to participate in π-π stacking interactions, which can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,5-Azulenedione: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
3,7-Dibromoazulene: Lacks the ketone groups, affecting its oxidation and reduction behavior.
1,4-Naphthoquinone: A structurally related compound with different reactivity due to the naphthalene core.
Uniqueness
1,5-Azulenedione, 3,7-dibromo- is unique due to the combination of bromine and ketone functional groups on the azulene ring. This dual functionality allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
特性
CAS番号 |
161126-14-3 |
|---|---|
分子式 |
C10H4Br2O2 |
分子量 |
315.94 g/mol |
IUPAC名 |
3,7-dibromoazulene-1,5-dione |
InChI |
InChI=1S/C10H4Br2O2/c11-5-1-6(13)3-7-8(2-5)10(14)4-9(7)12/h1-4H |
InChIキー |
UCMOTAVPWAJINM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C2C(=CC1=O)C(=CC2=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


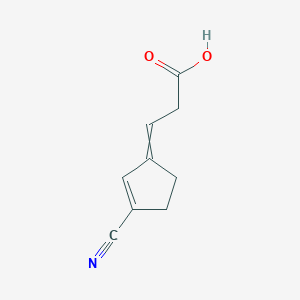

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
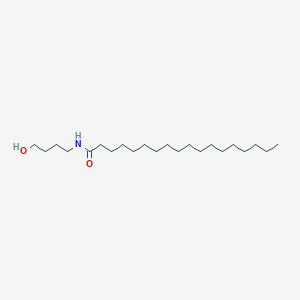
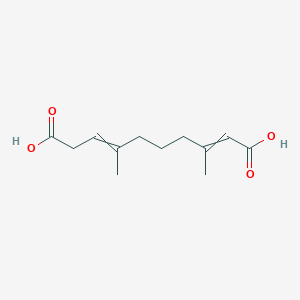

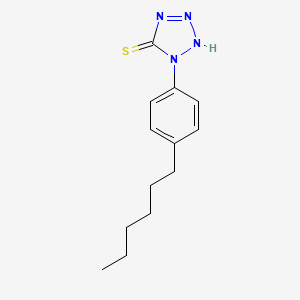
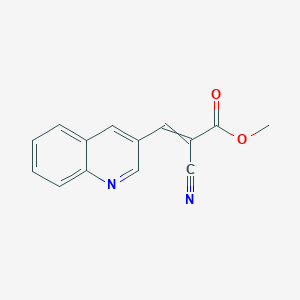

![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
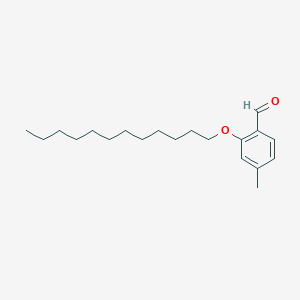
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
